Superior Intracellular Formation of Active NAD⁺ Analogue: Benzamide Riboside Generates 2- to 3-Fold More BAD than Tiazofurin or Selenazofurin
In a direct comparative study, K562 human myelogenous leukemia cells were incubated with 10 µM each of benzamide riboside, tiazofurin, and selenazofurin after prelabeling with [2,8-³H]adenosine. Benzamide riboside produced 2- to 3-fold more of its active NAD⁺ analogue, benzamide adenine dinucleotide (BAD), than tiazofurin produced of thiazole-4-carboxamide adenine dinucleotide (TAD) or selenazofurin produced of selenazole-4-carboxamide adenine dinucleotide (SAD) [1].
| Evidence Dimension | Cellular synthesis of active NAD⁺ analogue |
|---|---|
| Target Compound Data | BAD formation: 2- to 3-fold higher |
| Comparator Or Baseline | Tiazofurin (TAD formation) and selenazofurin (SAD formation) |
| Quantified Difference | 2- to 3-fold more BAD than TAD or SAD |
| Conditions | K562 human myelogenous leukemia cells; 10 µM each compound; 4 hr incubation; prelabeling with [2,8-³H]adenosine |
Why This Matters
Higher intracellular concentration of the active inhibitory species (BAD) suggests potentially greater on-target IMPDH inhibition at equivalent extracellular prodrug concentrations, a key consideration for dose-response studies.
- [1] Gharehbaghi K, Sreenath A, Hao Z, Paull KD, Szekeres T, Cooney DA, Krohn K, Jayaram HN. Comparison of biochemical parameters of benzamide riboside, a new inhibitor of IMP dehydrogenase, with tiazofurin and selenazofurin. Biochem Pharmacol. 1994 Oct 7;48(7):1413-9. doi: 10.1016/0006-2952(94)90565-7. PMID: 7945441. View Source
